(Furfurylthio)acetic acid

描述

Significance and Research Context of Thioether-Functionalized Furan (B31954) Derivatives

Furan derivatives represent a significant class of heterocyclic compounds extensively studied in organic chemistry for their diverse applications, particularly in the pharmaceutical and agrochemical industries. ontosight.ainumberanalytics.comijsrst.com The furan nucleus is a versatile building block for synthesizing complex molecules and is a core component of many natural products and biologically active compounds. nih.govsioc-journal.cn The incorporation of a thioether group into a furan derivative, as seen in (furfurylthio)acetic acid, can significantly influence the molecule's chemical properties and biological activity.

Thioethers are important structural motifs in many valuable chemicals. acs.org The sulfur atom in the thioether linkage can modulate the electronic properties of the furan ring and participate in interactions with biological targets, potentially enhancing the therapeutic efficacy of the resulting compounds. fscichem.com Research into thioether-functionalized furan derivatives is driven by the quest for new molecules with specific biological functions, such as antimicrobial or anti-inflammatory properties. The study of these compounds provides insights into how structural modifications affect their behavior, aiding in the rational design of new drugs and specialized chemicals. researchgate.net

Historical Perspectives in Organic Synthesis and Heterocyclic Chemistry Research

The field of organic chemistry began to take shape in the late 18th and early 19th centuries with the isolation of organic compounds from natural sources. bowen.edu.ngresearchgate.net A pivotal moment was Friedrich Wöhler's synthesis of urea (B33335) in 1828, which demonstrated that organic compounds could be created from inorganic starting materials, challenging the prevailing theory of vitalism. researchgate.net This was followed by Hermann Kolbe's synthesis of acetic acid from its constituent elements, further solidifying organic synthesis as a cornerstone of chemical science. bowen.edu.ngresearchgate.net

The study of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, evolved alongside general organic chemistry. Furan itself was first isolated by Heinrich Limpricht in 1870 from the distillation of pine tar. numberanalytics.com Since its discovery, furan and its derivatives have become fundamental building blocks in synthetic chemistry. numberanalytics.comijsrst.com

The synthesis of compounds like this compound is a product of the advancement of synthetic methodologies in organic chemistry. A common method for its preparation involves the reaction of furfuryl mercaptan with chloroacetic acid in a basic medium, a type of reaction that has been well-established in organic synthesis. The development of such synthetic routes allows chemists to create novel molecular architectures and explore their properties, continuing the tradition of innovation that has characterized the history of organic and heterocyclic chemistry.

Chemical Data of this compound

| Property | Value |

| Chemical Formula | C7H8O3S pharmaffiliates.com |

| Molecular Weight | 172.2 g/mol pharmaffiliates.com |

| CAS Number | 89639-87-2 pharmaffiliates.com |

| Appearance | Not Available |

| Storage | 2-8°C Refrigerator pharmaffiliates.com |

Synthesis of this compound

A prevalent method for synthesizing this compound is through the reaction of furfuryl mercaptan and chloroacetic acid. The details of this synthetic approach are outlined below.

| Step | Description |

| Reactants | Furfuryl mercaptan and chloroacetic acid. |

| Conditions | The reaction is conducted in a basic medium, often utilizing sodium hydroxide (B78521). |

| Procedure | Furfuryl mercaptan is introduced to a solution of chloroacetic acid in the presence of sodium hydroxide. The mixture is then stirred and heated to promote the reaction, leading to the formation of this compound. |

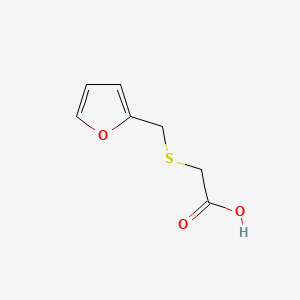

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(furan-2-ylmethylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c8-7(9)5-11-4-6-2-1-3-10-6/h1-3H,4-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDIHIJSUARXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237800 | |

| Record name | (Furfurylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89639-87-2 | |

| Record name | 2-[(2-Furanylmethyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89639-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Furfurylthio)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089639872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Furfurylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (furfurylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Furfurylthio Acetic Acid and Its Precursors

Routes to the Core (Furfurylthio)acetic Acid Structure

The fundamental approach to constructing this compound involves the creation of a carbon-sulfur bond between the furfuryl group and an acetic acid moiety. This is typically achieved through nucleophilic substitution reactions.

Synthesis via Furfuryl Mercaptan and Halogenated Acetates

A primary and direct route to this compound involves the reaction of Furan-2-ylmethanethiol (also known as furfuryl mercaptan) with a halogenated acetic acid, such as chloroacetic acid or bromoacetic acid. gordon.edumiracosta.edu This reaction is a classic example of a Williamson ether synthesis, adapted for the formation of a thioether. wikipedia.org

In this process, the thiol group of furfuryl mercaptan is first deprotonated by a base, typically an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide, to form a more nucleophilic thiolate anion. gordon.edumiracosta.edu This thiolate then attacks the electrophilic carbon of the halogenated acetate (B1210297), displacing the halide ion in a bimolecular nucleophilic substitution (SN2) reaction to form the thioether bond. wikipedia.org The reaction is generally performed in a suitable solvent and may require heating to proceed at a reasonable rate. gordon.edu Subsequent acidification of the reaction mixture protonates the carboxylate group, yielding the final this compound product.

Reaction Scheme:

Step 1 (Deprotonation): R-SH + NaOH → R-S⁻Na⁺ + H₂O (where R = Furan-2-ylmethyl)

Step 2 (Substitution): R-S⁻Na⁺ + Cl-CH₂COOH → R-S-CH₂COONa + NaCl

Step 3 (Acidification): R-S-CH₂COONa + HCl → R-S-CH₂COOH + NaCl

General Nucleophilic Substitution Approaches for the Thioether Linkage

The formation of the thioether linkage in this compound is fundamentally a nucleophilic substitution reaction. acsgcipr.org The SN2 mechanism is dominant, particularly when using primary alkyl halides like halogenated acetates. wikipedia.orgmasterorganicchemistry.com In this mechanism, the sulfur nucleophile (the thiolate anion) performs a "backside attack" on the carbon atom bearing the leaving group (a halide). wikipedia.org

Preparation of Key Intermediates and Analogues

The synthesis of this compound relies on the availability of its precursors. Additionally, related ester and acetate derivatives are important for both synthetic and application purposes.

Synthesis of Ethyl 2-(Furfurylthiol)acetate

Ethyl 2-(furfurylthiol)acetate is an ester analogue of the target acid. Its synthesis follows a similar nucleophilic substitution pathway. The reaction involves Furan-2-ylmethanethiol and an ethyl haloacetate, such as ethyl chloroacetate. The thiol's sulfur atom acts as a nucleophile, displacing the halide from the ethyl chloroacetate. This reaction is a typical SN2 substitution, where the halo-group serves as an effective leaving group and the thiol is a good nucleophile.

| Reactants | Product | Mechanism |

| Furan-2-ylmethanethiol | Ethyl 2-(furfurylthiol)acetate | SN2 Nucleophilic Substitution |

| Ethyl chloroacetate |

Formation of Furfurylthiol Acetate Derivatives

Furfurylthiol acetate (S-Furfuryl ethanethioate) is a thioester derivative, distinct from the thioether structure of this compound. It is prepared by reacting Furan-2-ylmethanethiol with an acetylating agent like acetic chloride or acetic anhydride. prepchem.com This reaction forms a thioester bond (R-S-CO-R') instead of a thioether linkage (R-S-R'). The product has a reported boiling point of 90°-92°C at 12 mm Hg. prepchem.com

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the synthesis of thioethers like this compound generally involves manipulating several factors to maximize yield and minimize side reactions.

Base and Solvent: The choice of base is crucial for generating the thiolate nucleophile. Strong bases like NaOH or KOH are commonly used. gordon.edumiracosta.edu The reaction can often be run effectively under phase-transfer conditions, which can enhance the reaction rate. acsgcipr.org While traditional dipolar aprotic solvents are effective, greener alternatives are increasingly sought to minimize environmental impact. acsgcipr.org

Temperature and Reaction Time: Reaction conditions, such as temperature, can influence the rate of synthesis. For the analogous synthesis of furfuryl acetate from furfuryl alcohol and acetic acid, temperatures around 100°C have been found to be optimal, with higher temperatures potentially leading to side products. rsc.org A typical reaction time might be several hours to ensure completion. rsc.org

Catalysis: While the direct SN2 reaction may not require a catalyst, related esterification and thioetherification reactions can be accelerated. For instance, the synthesis of furfuryl acetate has been studied with various solid acid catalysts, such as sulfated zirconia, which was found to give a high yield of 95%. rsc.orgrsc.org Metal-catalyzed methods, employing copper or palladium complexes, are also widely used for forming C-S bonds, though these are more common for coupling thiols with aryl halides. thieme-connect.com For alkylations, focusing on optimizing stoichiometry and avoiding large excesses of reagents is a key green chemistry principle. acsgcipr.org

Catalytic Approaches in Synthesis

Catalysis is crucial in the synthesis of both this compound and its precursor, furfuryl mercaptan, offering pathways to improved reaction rates and yields. The primary catalytic strategies involve acid catalysis for the formation of the precursor and various catalysts for the subsequent S-alkylation.

Precursor Synthesis: Furfuryl Mercaptan

The industrial preparation of furfuryl mercaptan often avoids the use of unstable furfuryl halides, opting instead for the direct reaction of furfuryl alcohol with thiourea (B124793) in the presence of a strong acid catalyst. orgsyn.org This acid-catalyzed reaction proceeds through the formation of an intermediate, S-2-furfurylisothiourea, which is then hydrolyzed to yield the desired mercaptan. orgsyn.org

Key features of this catalytic approach include:

Catalyst: Concentrated mineral acids, such as hydrochloric acid (HCl), are effective in catalyzing the reaction. orgsyn.org The acid protonates the hydroxyl group of furfuryl alcohol, facilitating its substitution by thiourea.

Mechanism: The reaction is initiated by the acid-catalyzed formation of a carbocation from furfuryl alcohol. This electrophile is then attacked by the nucleophilic sulfur atom of thiourea. Subsequent hydrolysis under basic conditions liberates the furfuryl mercaptan. orgsyn.orgosti.gov

Alternative Catalysts: While strong mineral acids are common, research into solid acid catalysts like zeolites, mesoporous materials (e.g., Al-SBA-15), and sulfated zirconia has shown high efficacy in other acid-catalyzed reactions involving furfuryl alcohol, such as esterification. rsc.orggoogle.com These solid acids offer advantages in terms of separation, reusability, and reduced corrosivity.

Synthesis of this compound via S-Alkylation

The second step, the S-alkylation of furfuryl mercaptan with a haloacetic acid (e.g., chloroacetic acid), is a nucleophilic substitution reaction. While this reaction can proceed with a base, catalytic methods are being explored to enhance efficiency and sustainability.

Phase-Transfer Catalysis: Aqueous tetra-n-butyl ammonium (B1175870) hydroxide (TBAOH) has been shown to be an effective catalyst for the S-alkylation of various thiols. jmaterenvironsci.com It acts as a strong base, a reaction medium, and a phase-transfer catalyst, facilitating the reaction between the thiol and alkyl halides under mild conditions. jmaterenvironsci.com

Heterogeneous Catalysis: Solid-supported catalysts offer a green alternative for S-alkylation. Systems like potassium carbonate on alumina (B75360) (K₂CO₃/Al₂O₃) can be used in packed-bed flow reactors, allowing for rapid alkylation of thiols at ambient temperatures. researchgate.net Another approach utilizes silica-supported fluoroboric acid (SiO₂-HBF₄) under solvent-free conditions. researchgate.net

Transition Metal-Free Catalysis: An innovative approach employs alkyl halides as catalysts for the dehydrative S-alkylation of thiols with alcohols, providing a transition metal- and base-free method for forming thioethers. rsc.org

Chemical Transformations and Reactivity of Furfurylthio Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions such as esterification and amide formation, which are fundamental transformations in organic synthesis.

The carboxylic acid functional group of (Furfurylthio)acetic acid can readily undergo esterification with various alcohols in the presence of an acid catalyst. This reaction, commonly known as Fischer esterification, is an equilibrium process. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. Subsequent dehydration yields the corresponding ester and water. masterorganicchemistry.com

To drive the reaction toward the formation of the ester product, reaction conditions can be manipulated, for instance, by using a large excess of the alcohol or by removing water as it is formed, often with a Dean-Stark apparatus. masterorganicchemistry.com The synthesis of derivatives like methyl (2-furfurylthio)acetate demonstrates the successful application of these reactions. smolecule.com

| Reactant | Conditions | Product |

|---|---|---|

| Methanol (B129727) | Acid catalyst (e.g., H₂SO₄), heat | Methyl (furfurylthio)acetate |

| Ethanol (B145695) | Acid catalyst (e.g., H₂SO₄), heat, removal of H₂O | Ethyl (furfurylthio)acetate |

| Propanol | Acid catalyst (e.g., H₂SO₄), heat | Propyl (furfurylthio)acetate |

The carboxylic acid moiety can also be converted into amides and hydrazides. Amide synthesis typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by a reaction with a primary or secondary amine. Alternatively, direct condensation of the carboxylic acid and an amine can be achieved using dehydro-condensation agents. dntb.gov.ua

Formation of the corresponding hydrazide, (furfurylthio)acetylhydrazide, is accomplished by reacting this compound or its ester derivative with hydrazine (B178648) (N₂H₄). These hydrazides are versatile intermediates in their own right, capable of undergoing further transformations to synthesize various heterocyclic compounds. nih.gov For instance, peptide hydrazides can be converted to peptide amides through azidation followed by ammonolysis or a Staudinger reaction. explorationpub.com

| Reactant | Reagents | Product |

|---|---|---|

| Ammonia (NH₃) | 1. SOCl₂ or coupling agent 2. NH₃ | (Furfurylthio)acetamide |

| Methylamine (CH₃NH₂) | 1. SOCl₂ or coupling agent 2. CH₃NH₂ | N-methyl-(furfurylthio)acetamide |

| Hydrazine (N₂H₄) | Heat | (Furfurylthio)acetylhydrazide |

Transformations at the Thioether Linkage

The sulfur atom of the thioether bridge is nucleophilic and susceptible to oxidation and potential cleavage reactions.

Thioethers are readily oxidized to form sulfoxides and subsequently sulfones. masterorganicchemistry.comacsgcipr.org The reaction can be controlled to yield the desired oxidation state by selecting the appropriate oxidizing agent and reaction conditions. Mild oxidants, such as sodium periodate (B1199274) or a single equivalent of a peroxyacid like m-chloroperoxybenzoic acid (m-CPBA), typically yield the sulfoxide (B87167), (furfurylsulfinyl)acetic acid. The use of stronger oxidizing agents, such as excess hydrogen peroxide or ozone, can further oxidize the sulfoxide to the corresponding sulfone, (furfurylsulfonyl)acetic acid. masterorganicchemistry.com

| Oxidation State | Product Name | Typical Oxidizing Agent |

|---|---|---|

| Sulfoxide | (Furfurylsulfinyl)acetic acid | NaIO₄, 1 eq. m-CPBA |

| Sulfone | (Furfurylsulfonyl)acetic acid | Excess H₂O₂, O₃ |

Cleavage of the carbon-sulfur bonds in thioethers generally requires specific and often harsh conditions. While no specific studies on the cleavage of the thioether in this compound were found, general methods for thioether cleavage could potentially be applied. These methods include reduction with dissolving metals or catalytic hydrogenation with reagents like Raney Nickel, which would result in desulfurization. Another approach involves the use of strong acids or Lewis acids to facilitate C-S bond scission.

Reactivity of the Furan (B31954) Ring System

The furan ring in this compound is an electron-rich, five-membered aromatic heterocycle. acs.org While it possesses aromatic character, it is the least aromatic among its counterparts, pyrrole (B145914) and thiophene (B33073), making it more susceptible to reactions that involve dearomatization. slideshare.netpharmaguideline.com

The furan ring can act as a conjugated diene in cycloaddition reactions, most notably the Diels-Alder reaction. acs.org It readily reacts with reactive dienophiles to form oxabicyclo[2.2.1]heptane derivatives. Furan is also susceptible to electrophilic substitution reactions, although its reactivity is lower than that of pyrrole. pharmaguideline.com

Furthermore, the furan ring can be oxidized. Oxidative ring-opening can occur with strong oxidizing agents like peracids, leading to the formation of unsaturated dialdehydes. acs.org In biological systems, furan rings can be oxidized by cytochrome P450 enzymes to form reactive electrophilic intermediates, such as epoxides or cis-enediones. nih.govnih.gov Conversely, the furan ring can be reduced via catalytic hydrogenation, which saturates the ring to form the corresponding tetrahydrofuran (B95107) derivative. acs.org

| Reaction Type | Description | Potential Product Type |

|---|---|---|

| Diels-Alder Cycloaddition | Acts as a diene with a dienophile. acs.org | Oxabicyclo[2.2.1]heptane derivative |

| Oxidative Ring Opening | Reaction with strong oxidizing agents. acs.org | Unsaturated dicarbonyl compound |

| Catalytic Hydrogenation | Reduction of the aromatic ring. acs.org | (Tetrahydrofurfurylthio)acetic acid |

| Electrophilic Substitution | Substitution on the electron-rich ring. pharmaguideline.com | Substituted furan derivative |

Electrophilic Aromatic Substitution Patterns in Furan Derivatives

The furan ring in this compound is an electron-rich heterocyclic aromatic system, making it significantly more reactive towards electrophilic aromatic substitution than benzene. The oxygen heteroatom donates electron density to the ring, activating it for attack by electrophiles. This increased reactivity means that reactions can often proceed under milder conditions than those required for benzene.

Substitution on the furan ring preferentially occurs at the C2 (or α) position. This regioselectivity is governed by the stability of the carbocation intermediate, known as the sigma complex or arenium ion, formed during the reaction. Attack at the C2 position allows for the positive charge to be delocalized over three atoms, including the oxygen, resulting in three significant resonance structures that stabilize the intermediate. In contrast, attack at the C3 (or β) position yields a less stable intermediate with fewer resonance contributors. Consequently, the activation energy for substitution at the C2 position is lower, making it the kinetically favored pathway.

Common electrophilic substitution reactions for furan derivatives include nitration, halogenation, and sulfonation. Due to the ring's sensitivity, mild reagents are typically employed. For instance, nitration can be achieved with acetyl nitrate (B79036) at low temperatures, and sulfonation can be performed using a pyridine-sulfur trioxide complex.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Furan

| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate | Major/Minor Product |

|---|---|---|---|

| C2 (α-position) | 3 | More stable | Major |

Ring-Opening and Cycloaddition Chemistry of Furans

Beyond substitution reactions, the furan ring exhibits a distinct reactivity in cycloaddition and ring-opening reactions, reflecting its dual nature as both an aromatic compound and a cyclic diene.

Cycloaddition Reactions: Furan can function as an electron-rich 1,4-diene in Diels-Alder reactions, particularly with strong electron-deficient dienophiles. This reactivity is facilitated by the s-cis conformation of the double bonds being locked within the ring structure. These cycloaddition reactions are valuable in synthesis for creating complex polycyclic structures.

Ring-Opening Reactions: The furan ring is susceptible to ring-opening under various conditions, particularly in the presence of acids or oxidizing agents. Protonation of the furan ring, especially when electron-releasing substituents are present, can lead to polymerization or ring cleavage. Oxidative ring-opening can be initiated by agents like sodium hypochlorite (B82951) or hydrogen peroxide, leading to the formation of linear dicarbonyl compounds. This susceptibility to cleavage makes furan a useful synthetic precursor for 1,4-dicarbonyl compounds through hydrolytic ring-opening. Such reactions are a key consideration in the stability and transformation of furan-containing molecules like this compound.

Mechanistic Investigations of Reaction Pathways

Mechanistic studies on compounds related to this compound highlight several key reaction pathways, primarily involving the furan ring and the sulfur atom. The presence of the thioether group makes the sulfur atom a primary site for oxidative attack.

Under mild oxidative conditions, the thioether sulfur can undergo a two-electron oxidation to form the corresponding sulfoxide. More vigorous conditions can lead to further oxidation to the sulfone. Concurrently, the furan ring itself is vulnerable to oxidative degradation, which can proceed via hydroxylation and subsequent ring cleavage to yield linear carbonyl products.

Investigations into the formation of the closely related flavor compound 2-furfurylthiol provide insight into relevant reaction mechanisms. Studies show that 2-furfurylthiol is formed from intermediates such as 2-furfural and 2-furanmethanol. The proposed mechanism involves the reaction of these furan derivatives with a source of sulfur, such as hydrogen sulfide (B99878) (which can be generated from the degradation of cysteine). This suggests that the (Furfurylthio) moiety can be formed through the nucleophilic attack of a sulfur species on an activated furfuryl derivative.

The degradation of this compound can also proceed via hydrolysis of the thioester linkage under acidic or basic conditions, which would yield furfuryl mercaptan (2-furfurylthiol) and acetic acid derivatives. The reaction pathways are highly dependent on conditions such as pH, temperature, and the presence of oxidizing or reducing agents.

Table 2: Potential Reaction Pathways for this compound

| Reaction Type | Functional Group Involved | Conditions | Potential Products |

|---|---|---|---|

| Oxidation | Thioether Sulfur | Mild Oxidizing Agents | (Furfurylsulfinyl)acetic acid (Sulfoxide) |

| Oxidation | Thioether Sulfur | Strong Oxidizing Agents | (Furfurylsulfonyl)acetic acid (Sulfone) |

| Oxidative Ring Cleavage | Furan Ring | Oxidizing Agents, Acid | Linear Carbonyl Compounds |

| Hydrolysis | Thioester Linkage | Acid or Base | 2-Furfurylthiol, Acetic Acid |

Synthesis and Characterization of Advanced Derivatives and Analogues

Heterocyclic Derivatives from (Furfurylthio)acetic Acid Precursors

A key intermediate for the synthesis of numerous heterocyclic systems is 2-((furan-2-ylmethyl)thio)acetohydrazide, which is prepared from this compound. This hydrazide acts as a nucleophile and can be condensed with various electrophiles to construct a range of heterocyclic rings.

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond and are typically formed through the condensation of a primary amine with an aldehyde or a ketone. derpharmachemica.comcore.ac.uk In the context of this compound derivatives, the corresponding hydrazide is reacted with various aromatic or heterocyclic aldehydes and ketones to yield hydrazones, a class of Schiff bases.

The general synthesis involves refluxing equimolar amounts of 2-((furan-2-ylmethyl)thio)acetohydrazide with an appropriate aldehyde or ketone in a suitable solvent, such as methanol (B129727) or ethanol (B145695). derpharmachemica.com A catalytic amount of a weak acid, like glacial acetic acid, is often added to facilitate the dehydration reaction. derpharmachemica.comcore.ac.uk The reaction mixture is typically heated for several hours, after which the product precipitates upon cooling and can be purified by recrystallization. derpharmachemica.com

The formation of the Schiff base is confirmed by spectroscopic methods. In Fourier-transform infrared (FT-IR) spectroscopy, the appearance of a characteristic absorption band in the region of 1650-1560 cm⁻¹ is indicative of the C=N stretching vibration. core.ac.uk In ¹H nuclear magnetic resonance (¹H-NMR) spectroscopy, a singlet proton signal in the downfield region (δ 8-10 ppm) corresponding to the azomethine proton (-N=CH-) confirms the structure.

Table 1: Synthesis of Schiff Bases from 2-((furan-2-ylmethyl)thio)acetohydrazide

| Reactant (Aldehyde/Ketone) | Reaction Conditions | Resulting Schiff Base Structure | Key Spectroscopic Data |

|---|---|---|---|

| Benzaldehyde | Ethanol, Glacial Acetic Acid (cat.), Reflux | (E)-N'-benzylidene-2-((furan-2-ylmethyl)thio)acetohydrazide | FT-IR (C=N): ~1640 cm⁻¹, ¹H-NMR (-N=CH-): ~8.5 ppm |

| 4-Chlorobenzaldehyde | Methanol, Glacial Acetic Acid (cat.), Reflux | (E)-N'-(4-chlorobenzylidene)-2-((furan-2-ylmethyl)thio)acetohydrazide | FT-IR (C=N): ~1635 cm⁻¹, ¹H-NMR (-N=CH-): ~8.6 ppm |

| Acetophenone | Ethanol, Reflux | (E)-2-((furan-2-ylmethyl)thio)-N'-(1-phenylethylidene)acetohydrazide | FT-IR (C=N): ~1620 cm⁻¹, ¹H-NMR (CH₃): ~2.3 ppm |

4-Thiazolidinones are five-membered heterocyclic compounds containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4. These derivatives can be synthesized from the Schiff bases of this compound hydrazide through a cyclocondensation reaction with thioglycolic acid (mercaptoacetic acid). hilarispublisher.comresearchgate.netmdpi.com

The synthesis typically involves refluxing the Schiff base with an excess of thioglycolic acid in a high-boiling solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane. researchgate.net A pinch of anhydrous zinc chloride (ZnCl₂) is often used as a catalyst to promote the cyclization. researchgate.net The reaction proceeds via nucleophilic attack of the thiol group on the azomethine carbon, followed by intramolecular cyclization and elimination of a water molecule.

The structure of the resulting 2-substituted-3-((2-((furan-2-ylmethyl)thio)acetyl)amino)thiazolidin-4-ones can be confirmed by various spectroscopic techniques. The FT-IR spectrum shows the appearance of a new carbonyl absorption band for the thiazolidinone ring lactam (~1710 cm⁻¹) and the disappearance of the C=N band of the Schiff base. mdpi.com In the ¹H-NMR spectrum, a characteristic singlet appears around δ 4.0 ppm, which is attributed to the methylene (B1212753) protons (-S-CH₂-CO-) of the thiazolidinone ring. mdpi.com

While direct synthesis from this compound is not extensively documented, established synthetic routes for oxazolidinones and imidazolinones can be adapted for its derivatives.

Oxazolidinones: These are five-membered heterocycles containing both oxygen and nitrogen. A common synthetic method involves the reaction of primary amines with carbonate salts and halomethyloxiranes. nih.gov For instance, an amine derived from this compound could potentially be used in this reaction to generate the corresponding oxazolidinone.

Imidazolinones: These heterocycles are structurally related to imidazole (B134444) and contain a ketone functional group. A prevalent method for their synthesis is the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde to form an oxazolone (B7731731) intermediate. rjptonline.orgresearchgate.net This oxazolone can then react with a primary amine to yield the imidazolinone. rjptonline.org A hypothetical route could involve the conversion of this compound to an aldehyde derivative, which could then participate in the initial condensation step.

Pyrazolines: These are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. 1,3,5-trisubstituted-2-pyrazolines are commonly synthesized through the reaction of α,β-unsaturated ketones (chalcones) with hydrazines in an acidic medium, such as acetic acid. A plausible synthetic pathway starts with the preparation of chalcone (B49325) analogues incorporating the furfurylthio moiety, followed by cyclization with a hydrazine (B178648) derivative.

Tetrazoles: Tetrazoles are five-membered aromatic rings composed of four nitrogen atoms and one carbon atom. They are often considered as bioisosteres of carboxylic acids. researchgate.net A common method for the synthesis of 5-substituted tetrazoles is the [3+2] cycloaddition of an azide (B81097) source (like sodium azide) with a nitrile. nih.gov Alternatively, tetrazole derivatives can be synthesized from Schiff bases (hydrazones). The reaction of the Schiff bases derived from 2-((furan-2-ylmethyl)thio)acetohydrazide with sodium azide in a solvent like tetrahydrofuran (B95107) (THF) can lead to the formation of tetrazole derivatives. uobaghdad.edu.iq

Sulfur-Containing Furan (B31954) Derivatives and Structural Elucidation

Methyl (2-furfurylthio)acetate is the methyl ester of this compound. The synthesis of this and other related esters is typically achieved through standard esterification procedures.

The reaction involves heating this compound with an excess of the corresponding alcohol (e.g., methanol for the methyl ester) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the product, the water formed is typically removed, or a large excess of the alcohol is used.

The resulting ester, Methyl (2-furfurylthio)acetate, is a liquid at room temperature. Its identity and purity are confirmed by spectroscopic analysis and measurement of its physical properties.

Table 2: Physical and Spectroscopic Data for Methyl (2-furfurylthio)acetate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₀O₃S | flavscents.com |

| Molecular Weight | 186.23 g/mol | flavscents.com |

| Appearance | Colorless to yellow clear liquid | flavscents.com |

| Boiling Point | 286-287 °C @ 760 mmHg | flavscents.com |

| Specific Gravity | 1.195 - 1.205 @ 25 °C | flavscents.comthegoodscentscompany.com |

| Refractive Index | 1.510 - 1.520 @ 20 °C | flavscents.comthegoodscentscompany.com |

The FT-IR spectrum of the ester would show a characteristic strong carbonyl (C=O) stretching band around 1740 cm⁻¹, shifted to a higher frequency compared to the carboxylic acid precursor, and the disappearance of the broad O-H stretch of the acid. The ¹H-NMR spectrum would confirm the presence of the methyl ester group with a sharp singlet at approximately δ 3.7 ppm.

Other Thioether and Disulfide Analogues

The synthesis of various thioether and disulfide analogues of this compound has been explored to investigate the impact of structural modifications on the compound's properties. These syntheses often involve the reaction of furfuryl mercaptan or its derivatives with different electrophiles.

One common approach to forming disulfide analogues is the oxidative coupling of furfuryl mercaptan. For instance, difurfuryl disulfide can be prepared by the oxidation of furfuryl mercaptan with dimethyl sulfoxide (B87167) (DMSO). This reaction proceeds by stirring a mixture of furfuryl mercaptan and DMSO at temperatures ranging from 10 °C to the reflux temperature for 0.5 to 10 hours. The molar ratio of furfuryl mercaptan to DMSO is typically between 1:0.5 and 1:10. Following the reaction, dimethyl sulfide (B99878) and water are removed by distillation to yield difurfuryl disulfide google.com. Another method involves the reduction of the product obtained from the reaction of furfural (B47365) with ammonium (B1175870) hydrosulfide (B80085) orgsyn.org.

Unsymmetrical disulfides can also be synthesized. A general method for creating unsymmetrical disulfides involves the reaction of a thiol with 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol intermediate. This intermediate can then react with a different thiol to produce the desired unsymmetrical disulfide organic-chemistry.org. This method avoids the use of harsh oxidizing agents organic-chemistry.org. Additionally, N-bromosuccinimide (NBS) can be used for the selective cleavage of the C(sp³)–S bond in furfuryl alkylthioethers, which can then react with symmetrical disulfides to form unsymmetrical disulfides organic-chemistry.org.

The synthesis of thioether analogues often involves the reaction of furfuryl alcohol with a thiol. For example, poly(β-thioether esters) with a furan derivative backbone have been synthesized through the thiol-Michael addition polymerization of 2,5-furan diacrylate with dithiols like 1,3-propanedithiol (B87085) researchgate.netresearchgate.net. This reaction can be initiated by a catalyst such as dimethylphenylphosphine (B1211355) under mild conditions researchgate.net.

Below is a table summarizing the synthesis of some thioether and disulfide analogues containing the furfuryl moiety.

| Analogue Type | Starting Materials | Reagents/Conditions | Product |

| Symmetrical Disulfide | Furfuryl mercaptan | Dimethyl sulfoxide (DMSO), 10°C to reflux | Difurfuryl disulfide |

| Unsymmetrical Disulfide | Furfuryl alkylthioether, Symmetrical disulfide | N-bromosuccinimide (NBS) | Unsymmetrical furfuryl disulfide |

| Thioether Polymer | 2,5-Furan diacrylate, 1,3-Propanedithiol | Dimethylphenylphosphine (catalyst), Room temperature | Poly(β-thioether ester) |

This table is interactive. Users can sort the data by clicking on the column headers.

Characterization of these analogues typically involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm their molecular structure.

Structure-Reactivity Relationships in Derived Compounds

The reactivity of compounds derived from this compound is largely dictated by the interplay of the furan ring, the sulfur atom, and the nature of the substituents. The furan ring itself is an electron-rich aromatic system, which influences its reactivity slideshare.netpharmaguideline.com.

The aromaticity of the furan ring is lower than that of thiophene (B33073) and pyrrole (B145914) due to the higher electronegativity of the oxygen atom, which holds its lone pair of electrons more tightly, reducing their delocalization into the ring slideshare.netpharmaguideline.com. This makes the furan ring susceptible to various reactions. For instance, the furan moiety can participate in Diels-Alder reactions, where its reactivity and selectivity are influenced by substituents on the ring researchgate.netrsc.org. Electron-donating groups tend to increase the reactivity of the furan ring in such cycloadditions rsc.org.

In thioether analogues, the sulfur atom can be oxidized to form sulfoxides and sulfones, which alters the electronic properties and reactivity of the molecule. The synthesis of poly(β-thioether esters) from furan derivatives demonstrates the utility of the thioether linkage in polymer chemistry researchgate.net. The presence of the furan rings in these polymers allows for further modification through reactions like the Diels-Alder reaction researchgate.netresearchgate.net.

For disulfide analogues, the reactivity is centered on the disulfide bond. Disulfide bonds are known to be susceptible to cleavage by reducing agents. The stability and reactivity of the disulfide bond are significantly influenced by its structural environment nih.gov. For example, the conformation of the disulfide bond, such as its inclusion in a five- or six-membered ring, can dramatically affect its reactivity towards oxidants, with five-membered ring disulfides being particularly reactive nih.gov. The local environment, including pH, can also have a complex effect on disulfide reactivity due to the protonation states of both the disulfide and any reacting species nih.gov.

Furthermore, non-covalent interactions, such as S-S∙∙∙π interactions between a disulfide bond and an aromatic ring like furan, can play a role in the structural integrity and stability of these molecules rsc.org. The interplay of these structural and electronic factors ultimately governs the chemical behavior and potential applications of the derived thioether and disulfide compounds.

Computational and Theoretical Studies on Furfurylthio Acetic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of (Furfurylthio)acetic acid. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic character of this compound is dominated by the interplay between its three key functional components: the aromatic furan (B31954) ring, the flexible thioether linkage, and the acidic carboxylic acid group. Molecular Orbital (MO) theory helps explain the distribution of electrons within the molecule and identifies the regions most involved in chemical reactions. pearson.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. For molecules containing furan and sulfur moieties, the HOMO is typically distributed over the electron-rich regions, namely the furan ring and the sulfur atom. mdpi.com This indicates that these sites are the most susceptible to electrophilic attack. Conversely, the LUMO is expected to be located over the electron-deficient parts of the molecule, such as the carbonyl carbon of the carboxylic acid group, making it a likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Density Functional Theory (DFT) for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of organic molecules with high accuracy. researchgate.net DFT calculations, often using functionals like B3LYP or M06 with basis sets such as 6-311++G(d,p), can be employed to determine the optimized ground-state geometry of this compound. dergipark.org.trdergipark.org.tr From this optimized structure, a variety of molecular and electronic properties can be calculated.

Global reactivity descriptors derived from DFT provide a quantitative measure of a molecule's reactivity. mdpi.comlongdom.org These descriptors, based on the energies of the frontier molecular orbitals (HOMO and LUMO), help to predict how the molecule will behave in chemical reactions. While specific DFT calculations for this compound are not widely published, values can be predicted based on studies of similar furan and thio-compounds. mdpi.commdpi.com

Table 1: Predicted DFT-Calculated Global Reactivity Descriptors for this compound

| Property | Symbol | Formula | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | EHOMO | - | -6.5 eV | Indicates electron-donating ability; higher values correlate with higher reactivity toward electrophiles. |

| LUMO Energy | ELUMO | - | -1.0 eV | Indicates electron-accepting ability; lower values correlate with higher reactivity toward nucleophiles. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.5 eV | A smaller gap suggests higher polarizability and lower kinetic stability. |

| Ionization Potential | I | -EHOMO | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | 1.0 eV | Energy released when an electron is added. |

| Electronegativity | χ | (I + A) / 2 | 3.75 | Measures the ability to attract electrons. |

| Global Hardness | η | (I - A) / 2 | 2.75 | Measures resistance to change in electron distribution; soft molecules are more reactive. mdpi.com |

| Electrophilicity Index | ω | χ² / (2η) | 2.56 | A global index of electrophilic character. |

Local reactivity can be analyzed using Fukui functions, which identify the specific atoms within the molecule that are most likely to participate in electrophilic or nucleophilic attacks. mdpi.com For this compound, such an analysis would likely confirm the C2/C5 positions of the furan ring and the sulfur atom as primary sites for electrophilic attack, and the carbonyl carbon as the main site for nucleophilic attack. mdpi.com

Molecular Modeling and Simulation Approaches

While quantum chemical calculations focus on the static electronic properties of a single molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior, conformational flexibility, and interactions with its environment.

Conformational Analysis and Potential Energy Surfaces

Computational methods can be used to map the potential energy surface (PES) of the molecule by systematically rotating these bonds. researchgate.net Studies on other flexible thioethers and macrocycles have successfully used DFT and molecular mechanics (MM) methods to explore conformational space. mdpi.comnih.gov For this compound, calculations would likely reveal several low-energy conformers stabilized by a combination of steric and electronic effects, such as intramolecular hydrogen bonding between the carboxylic acid proton and the sulfur or furan oxygen atoms. Understanding the preferred conformations is crucial as it dictates how the molecule interacts with other molecules.

Molecular Dynamics Simulations for System Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the system's dynamic behavior. mdpi.com An MD simulation of this compound, typically in an aqueous solution, would allow researchers to study its solvation, diffusion, and intermolecular interactions. acs.orgbohrium.com

In such a simulation, the system would consist of one or more this compound molecules surrounded by a large number of water molecules in a simulation box with periodic boundary conditions. researchgate.net The interactions between atoms are described by a force field (e.g., COMPASS, OPLS). The simulation would track the trajectory of each atom over a period of nanoseconds or longer. mdpi.com

Analysis of these trajectories can reveal:

Solvation Structure: How water molecules arrange around the hydrophilic (carboxylic acid) and hydrophobic (furan ring, thioether) parts of the molecule.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the carboxylic acid group and surrounding water molecules.

Diffusion Coefficient: The rate at which the molecule moves through the solvent.

Conformational Dynamics: How the molecule transitions between different conformations in solution.

Such simulations have been effectively used to study the behavior of acetic and propionic acid in water, providing insights into their aggregation and interaction with the solvent. acs.org

Theoretical Mechanistic Investigations

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the most favorable reaction mechanisms. For this compound, several reaction types are of interest.

Oxidation: The thioether sulfur is a primary site for oxidation. Theoretical studies on the oxidation of thiols and thiolates show that these reactions can proceed through various mechanisms, including SN2-type pathways or radical-mediated processes. nih.govacs.orgresearchgate.netnih.gov Computational modeling could determine the activation barriers for the stepwise oxidation of the sulfur atom in this compound to its corresponding sulfoxide (B87167) and then to the sulfone, providing insight into its stability in an oxidative environment.

Hydrolysis: The thioester-like C-S bond can be susceptible to hydrolysis. Computational studies on thioester hydrolysis have explored stepwise versus concerted mechanisms under acidic, neutral, and basic conditions. mdpi.comresearchgate.netacs.org A theoretical investigation could clarify the mechanism for this compound, predict reaction rates, and identify the rate-determining step.

Furan Ring Opening: Under certain conditions, such as in strong acid, the furan ring can undergo ring-opening reactions. rsc.org DFT and molecular dynamics simulations have been used to investigate the mechanism of acid-catalyzed furan decomposition, showing that the process is initiated by protonation of the ring. acs.org Similar computational approaches could predict the stability of the furan moiety in this compound and identify the likely degradation products. buct.edu.cnnih.gov

By modeling these potential reactions, computational studies can provide a deep, molecular-level understanding of the chemical reactivity and degradation pathways of this compound.

Reaction Pathway Prediction and Transition State Analysis

The prediction of reaction pathways for a molecule with multiple functional groups like this compound—namely the furan ring, the thioether linkage, and the carboxylic acid moiety—requires a systematic exploration of potential chemical transformations. Density Functional Theory (DFT) is a primary computational method employed for this purpose, as it offers a good balance between accuracy and computational cost for molecules of this size.

Key potential reaction pathways for this compound that can be investigated using computational methods include:

Oxidation of the Thioether Linkage: The sulfur atom in the thioether group is susceptible to oxidation. Computational studies on similar organic sulfides have shown that oxidation by agents like hydrogen peroxide (H₂O₂) proceeds via a nucleophilic attack of the sulfur on the oxidant. acs.org DFT calculations can map the potential energy surface for the stepwise oxidation to the corresponding sulfoxide and then to the sulfone. Transition state analysis helps to identify the energy barriers for each step. For instance, the calculated energy barrier for the oxidation of dimethyl sulfide (B99878) by H₂O₂ has been estimated to be around 12.7 kcal/mol, a value that is typical for such reactions. acs.org

Reactions Involving the Furan Ring: The furan ring can undergo various reactions, including electrophilic substitution, cycloaddition, and ring-opening. pku.edu.cnnih.gov Computational models can predict the regioselectivity of these reactions and the stability of the resulting intermediates. For example, DFT calculations have been used to study the acid-catalyzed acylation of 2-methylfuran (B129897) with acetic acid, revealing that the formation of a surface acyl species is a key step in determining the net reaction rate. nih.gov Another potential pathway is the bioactivation of the furan ring via epoxidation, which can be modeled to predict the likelihood of forming reactive metabolites. nih.gov

Carboxylic Acid Group Reactions: The carboxylic acid functional group can participate in reactions such as esterification and decarboxylation. Theoretical studies on the esterification of carboxylic acids with alcohols detail the mechanism, which typically involves the formation of an active carbonyl complex through protonation. researchgate.net DFT calculations can be used to determine the activation energies for these steps.

Transition State Analysis is a critical component of these computational studies. By locating the transition state structure—the highest energy point along the reaction coordinate—the activation energy (Ea) of the reaction can be calculated. This, in turn, allows for the estimation of reaction rate constants using Transition State Theory (TST). For example, in the reaction of coumaric acids with reactive oxygen species, DFT has been used to calculate the free energy barriers for different reaction pathways, such as hydrogen abstraction and addition reactions. nih.gov

Below is a hypothetical data table illustrating the kind of results that could be obtained from a DFT study on the oxidation of the thioether in this compound, based on literature values for similar compounds.

| Reaction Step | Calculated Activation Energy (Ea) (kcal/mol) | Calculated Reaction Energy (ΔEr) (kcal/mol) |

|---|---|---|

| This compound → Sulfoxide | 13.5 | -25.0 |

| Sulfoxide → Sulfone | 18.2 | -20.5 |

Solvation Effects in Reaction Kinetics

The solvent in which a reaction occurs can have a profound impact on its kinetics and mechanism. Computational chemistry accounts for these effects using various solvation models. For this compound, the polarity of the solvent would significantly influence reactions involving charge separation or ionic species.

Two common approaches to modeling solvation effects are:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. rsc.orgmdpi.com This approach is computationally efficient and can provide good estimates of how a solvent stabilizes or destabilizes reactants, products, and transition states. For example, in the TEMPO-initiated thiol-ene reaction, the SMD model demonstrated that methanol (B129727), a polar protic solvent, exhibited higher reactivity compared to less polar solvents like tetrahydrofuran (B95107) and chloroform. rsc.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically in the first solvation shell around the solute. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for accurately describing reaction mechanisms in protic solvents. Studies on the oxidation of organic sulfides by H₂O₂ have shown that including explicit water molecules in the calculations has a significant effect on the reaction mechanism and energy barriers, as they can stabilize charge separation in the transition state through hydrogen bonding. acs.org

The effect of the solvent on the reaction rate can be quantified by calculating the activation energy in the gas phase versus in the presence of the solvent model. A polar solvent would be expected to stabilize a polar transition state more than the neutral reactants, thus lowering the activation energy and accelerating the reaction rate.

The following interactive data table provides hypothetical results on how different solvents might affect the activation energy for the oxidation of the thioether in this compound to its sulfoxide.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 18.0 |

| Chloroform | 4.8 | 15.2 |

| Methanol | 33.0 | 13.1 |

| Water | 78.4 | 12.5 |

Advanced Analytical Methodologies for Furfurylthio Acetic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of (Furfurylthio)acetic acid, providing detailed information about its atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, offering insights into the connectivity and chemical environment of its hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) ring, the methylene (B1212753) group adjacent to the sulfur atom, and the methylene group of the acetic acid moiety. The chemical shifts are influenced by the electron-withdrawing effects of the sulfur atom and the carboxylic acid group. For comparison, in the related compound furfuryl acetate (B1210297), the furan protons appear in the range of δ 6.3-7.5 ppm researchgate.net. The methylene protons adjacent to the sulfur in S-furfuryl derivatives typically resonate around 3.7-4.2 ppm. The methylene protons of the acetic acid group are anticipated to appear in the region of δ 2.0-2.5 ppm. The integration of these signals provides a quantitative measure of the relative number of protons in each environment thermofisher.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound will show signals for the carbons of the furan ring, the two methylene carbons, and the carbonyl carbon of the carboxylic acid. The furan ring carbons are expected to resonate in the aromatic region of the spectrum, typically between δ 100-150 ppm, as seen in similar furan derivatives researchgate.net. The carbonyl carbon is characteristically found further downfield, generally above δ 170 ppm hmdb.ca. The methylene carbons will appear in the aliphatic region of the spectrum. For instance, in acetic acid, the methyl carbon appears around 20 ppm osu.edu.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shift ranges based on analogous structures and general NMR principles.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan Ring Protons | 6.0 - 7.5 | 105 - 150 |

| -S-CH₂- (Furfuryl) | 3.7 - 4.2 | 30 - 40 |

| -CH₂- (Acetic Acid) | 2.0 - 2.5 | 35 - 45 |

| -COOH | 10.0 - 13.0 | 170 - 180 |

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum is characterized by distinct absorption bands corresponding to specific molecular vibrations.

Key characteristic absorption bands for this compound include:

O-H Stretch: A broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydroxyl group of the carboxylic acid, often showing hydrogen bonding.

C-H Stretch: Absorptions for the furan ring C-H bonds are typically observed around 3100 cm⁻¹, while the aliphatic C-H stretches of the methylene groups appear in the 3000-2850 cm⁻¹ region.

C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected in the range of 1760-1690 cm⁻¹ chromforum.org.

C=C Stretch: The furan ring C=C stretching vibrations typically appear in the 1600-1475 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O bond in the carboxylic acid group is expected to produce a band in the 1320-1210 cm⁻¹ range.

Furan Ring Vibrations: Characteristic absorptions for the furan ring are also expected, including ring stretching and C-H bending vibrations researchgate.netunipd.it.

Table 2: Characteristic FT-IR Absorption Bands for this compound Expected absorption ranges based on functional group analysis.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Furan & Methylene | C-H Stretch | 3150 - 2850 |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 (strong) |

| Furan Ring | C=C Stretch | 1600 - 1475 |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 |

| Furan Ring | C-H Bending | 1000 - 700 |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The fragmentation pattern provides a fingerprint that can be used for identification and structural elucidation.

Expected fragmentation pathways for this compound may include:

Alpha-cleavage: Cleavage of the bond adjacent to the sulfur atom, leading to the formation of the furfuryl cation (m/z 81) or a fragment corresponding to the loss of the furfuryl group.

McLafferty Rearrangement: While less common for this structure, rearrangement reactions could potentially occur.

Loss of Carboxyl Group: Fragmentation involving the loss of the carboxylic acid moiety (-COOH, 45 Da) or water (-H₂O, 18 Da) from the molecular ion is a common pathway for carboxylic acids libretexts.org.

Furan Ring Fragmentation: The furan ring itself can undergo characteristic fragmentation, leading to smaller cyclic or acyclic ions raco.cat.

Table 3: Potential Mass Spectrometry Fragments for this compound Predicted fragments based on common fragmentation patterns of constituent functional groups.

| Fragment Ion | m/z | Possible Origin |

|---|---|---|

| [C₅H₅O]⁺ | 81 | Furfuryl cation |

| [M - COOH]⁺ | 113 | Loss of the carboxyl group |

| [M - H₂O]⁺ | 140 | Loss of water |

| [CH₂COOH]⁺ | 59 | Acetic acid methylene fragment |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step, such as esterification of the carboxylic acid group, may be necessary to increase its volatility and thermal stability, and to improve chromatographic peak shape. The use of a suitable capillary column, such as one with a mid-polar stationary phase, would be appropriate for the separation.

The mass spectrometer detector provides high selectivity and sensitivity, allowing for the identification of the compound based on its retention time and mass spectrum. The analysis of related volatile thiols and furan derivatives has been successfully performed using GC-MS, indicating its applicability for this compound nih.govsemanticscholar.orgnih.gov.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. It is well-suited for the analysis of this compound in various matrices.

A reversed-phase HPLC method, using a C18 or C8 column, would be a common approach for the separation. The mobile phase would typically consist of a mixture of water (often with an acid modifier like formic or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection can be achieved using a UV detector, as the furan ring exhibits UV absorbance, or a mass spectrometer for enhanced sensitivity and specificity. HPLC methods have been developed for the analysis of other thioacetic acid derivatives and thiols, demonstrating the feasibility of this technique bwise.krdiva-portal.orgresearchgate.netresearchgate.net.

Elemental Analysis and Other Quantitative Methods

Quantitative analysis of this compound relies on methods that can determine the elemental composition and the concentration of the compound in a sample. These techniques are fundamental in verifying the identity, purity, and concentration of the substance, which is crucial for its application in research and as a flavoring agent.

Carbon, Hydrogen, Nitrogen, Sulfur (CHNS) Analysis

CHNS analysis is a cornerstone technique for determining the elemental composition of an organic compound like this compound. This combustion-based method provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. The results are used to confirm the empirical formula of the compound and assess its purity. For this compound, with the molecular formula C₇H₈O₃S, this analysis focuses on carbon, hydrogen, and sulfur content.

The procedure involves combusting a small, precisely weighed sample of the compound at a very high temperature in the presence of excess oxygen. This process converts the elemental components into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and sulfur to sulfur dioxide (SO₂). These combustion products are then separated by gas chromatography and quantified using a thermal conductivity detector.

The theoretical elemental composition of this compound is calculated from its molecular formula (C₇H₈O₃S) and the atomic weights of its constituent elements (C=12.01, H=1.008, O=16.00, S=32.07). The molecular weight of the compound is approximately 172.20 g/mol smolecule.com.

Table 1: Theoretical Elemental Composition of this compound

| Element | Atomic Weight (g/mol) | Number of Atoms | Total Mass in Molecule (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 7 | 84.07 | 48.82 |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.68 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 18.62 |

| Oxygen (O) | 16.00 | 3 | 48.00 | 27.87 |

| Total | - | - | 172.204 | 100.00 |

In a research setting, the experimental results from a CHNS analyzer are compared against these theoretical values. A close correlation between the experimental and theoretical percentages confirms the elemental formula and indicates a high degree of purity.

Table 2: Hypothetical CHNS Analysis Results for a Sample of this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Deviation (%) |

|---|---|---|---|

| Carbon (C) | 48.82 | 48.75 | -0.07 |

| Hydrogen (H) | 4.68 | 4.71 | +0.03 |

| Sulfur (S) | 18.62 | 18.55 | -0.07 |

Absorptiometric and Titrimetric Approaches for Furan Systems

Beyond elemental analysis, absorptiometric and titrimetric methods offer quantitative data on this compound, particularly for determining its concentration in solutions.

Absorptiometric Methods

Absorptiometry, specifically UV-Visible spectrophotometry, is a valuable tool for quantifying compounds containing chromophores. The furan ring in this compound is an aromatic system that absorbs ultraviolet (UV) light researchgate.netstudysmarter.co.uk. This property allows for its quantitative determination using the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To perform this analysis, a pure sample of this compound is dissolved in a suitable UV-transparent solvent, such as ethanol (B145695) or methanol, to prepare a series of standard solutions of known concentrations. The UV spectrum is recorded for each standard to determine the wavelength of maximum absorbance (λmax). A calibration curve is then generated by plotting absorbance at λmax versus concentration. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating the value from the calibration curve.

Table 3: Example Data for Generating a Beer-Lambert Law Calibration Curve

| Concentration (mg/L) | Absorbance at λmax (AU) |

|---|---|

| 1.0 | 0.152 |

| 2.5 | 0.380 |

| 5.0 | 0.761 |

| 7.5 | 1.140 |

| 10.0 | 1.518 |

Titrimetric Methods

Titrimetric analysis provides a classical and highly accurate method for quantifying this compound by leveraging its acidic functional group. The carboxylic acid moiety (-COOH) can be readily neutralized by a standard solution of a strong base, such as sodium hydroxide (B78521) (NaOH).

The procedure involves dissolving a precisely weighed amount of the acid in a suitable solvent (e.g., a water-ethanol mixture) and titrating it with a standardized NaOH solution. The endpoint of the titration can be detected using a colorimetric indicator (like phenolphthalein) or by monitoring the pH change with a potentiometer to find the equivalence point. The volume of titrant required to reach the endpoint is used to calculate the molarity of the acid or its percent purity. This method is particularly useful for assessing the purity of a sample by determining its equivalent weight.

Table 4: Sample Potentiometric Titration Data for this compound

| Volume of NaOH added (mL) | pH |

|---|---|

| 0.00 | 3.10 |

| 5.00 | 4.25 |

| 9.00 | 5.10 |

| 9.90 | 6.20 |

| 10.00 | 8.50 |

| 10.10 | 10.80 |

| 11.00 | 11.95 |

Investigations into Biological Activity and Mechanistic Pathways in Vitro Studies

Antimicrobial Properties in In Vitro Assays

General studies on compounds containing furfuryl and thioester functionalities suggest a potential for antimicrobial activity. The furan (B31954) ring is a structural motif found in many compounds with demonstrated biological activity, including antimicrobial agents. Similarly, organosulfur compounds are known for their diverse bioactive properties. However, specific data from in vitro assays on (Furfurylthio)acetic acid is limited.

Evaluation Against Bacterial Strains (Gram-Positive and Gram-Negative)

There is a lack of specific studies detailing the in vitro evaluation of this compound against Gram-positive and Gram-negative bacterial strains. While derivatives of furan have been investigated for their antibacterial effects, this information cannot be directly extrapolated to this compound.

Assessment of Antifungal Activity

Similarly, there is no specific research available on the in vitro antifungal activity of this compound. Although other sulfur-containing compounds and furan derivatives have been a subject of interest in the development of antifungal agents, dedicated studies on this particular compound are absent from the available literature.

Anti-inflammatory Response Modulation In Vitro

Information regarding the in vitro anti-inflammatory effects of this compound is not available in the current body of scientific research.

Inhibition of Pro-inflammatory Cytokine Production in Cellular Models

There are no published studies that have investigated the ability of this compound to inhibit the production of pro-inflammatory cytokines in cellular models.

Cellular Pathway Interrogations

Due to the absence of studies on its anti-inflammatory activity, there has been no interrogation of the cellular pathways that might be modulated by this compound.

Antioxidant Activity in Cell-Based Models

While compounds with thioether functionalities are often explored for their antioxidant potential, there is a lack of specific data from cell-based models to substantiate the antioxidant activity of this compound.

Reduction of Oxidative Stress Markers

In vitro studies on compounds structurally related to this compound, such as furan derivatives, have demonstrated activities consistent with the reduction of oxidative stress. For instance, 5-hydroxymethylfurfural (B1680220) (5-HMF), a furan derivative, has shown the ability to scavenge free radicals and inhibit hemolysis induced by oxidative agents in a dose-dependent manner. nih.gov This antioxidant activity is attributed to the furan ring's ability to participate in electron transfer processes. orientjchem.org

Compounds containing thio- groups are also well-known for their antioxidant properties. The sulfur atom can undergo oxidation, thereby neutralizing reactive oxygen species (ROS). smolecule.com It is hypothesized that this compound may exhibit similar properties, contributing to the reduction of oxidative stress markers such as malondialdehyde (MDA), a product of lipid peroxidation, and increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov

Table 1: Potential Effects of this compound on Oxidative Stress Markers (Hypothetical)

| Biomarker | Expected Effect | Rationale |

| Reactive Oxygen Species (ROS) | Decrease | Scavenging activity of the furan ring and thio- group. |

| Malondialdehyde (MDA) | Decrease | Inhibition of lipid peroxidation. |

| Superoxide Dismutase (SOD) | Increase | Upregulation of antioxidant enzyme activity. |

| Catalase (CAT) | Increase | Upregulation of antioxidant enzyme activity. |

| Glutathione Peroxidase (GPx) | Increase | Upregulation of antioxidant enzyme activity. |

Dose-Dependent Response Analysis

The biological effects of any compound are typically dose-dependent. While specific dose-response data for this compound is unavailable, studies on related compounds can provide insights. For example, acetic acid has been shown to induce cell death in various cell lines in a concentration-dependent manner. nih.gov Similarly, furan derivatives have exhibited dose-dependent effects in in vitro antioxidant assays. nih.gov

It is plausible that this compound would exhibit a dose-dependent response in its biological activities. At lower concentrations, it might exert antioxidant effects, while at higher concentrations, cytotoxic effects could become prominent. A hypothetical dose-response curve would likely show an initial increase in beneficial activity (e.g., antioxidant effect) followed by a plateau and then a decline as cytotoxic effects take over at higher concentrations.

Table 2: Hypothetical Dose-Dependent Antioxidant Activity of this compound

| Concentration Range | Expected Biological Effect |

| Low | Minimal to no significant effect. |

| Moderate | Optimal antioxidant activity, reduction of oxidative stress. |

| High | Potential for cytotoxicity, overwhelming the antioxidant defense mechanisms. |

Mechanistic Aspects of Related Biologically Active Derivatives in Animal Models (Focusing on Molecular Mechanisms)

The molecular mechanisms of action for derivatives of this compound in animal models have not been specifically elucidated. However, insights can be drawn from studies on furan-containing compounds and thio-derivatives.

The furan nucleus is a versatile scaffold in medicinal chemistry, known to interact with various biological targets through hydrogen bonding and π–π stacking. orientjchem.org Furan derivatives have been investigated for a wide range of biological activities, including anti-inflammatory and anticancer properties. orientjchem.orgresearchgate.net The mechanism of action often involves the modulation of signaling pathways related to inflammation and cell proliferation. For instance, some furan derivatives have been shown to inhibit the activity of enzymes involved in the inflammatory cascade.

Thio-compounds, on the other hand, can participate in various biochemical reactions. The thiol group can interact with proteins and enzymes, potentially altering their function. smolecule.com In the context of animal models, thioacetic acid derivatives have been synthesized and investigated for their potential to act as linkers for drug delivery systems, indicating their ability to interact with biological molecules. nih.govnih.govresearchgate.net

The combined presence of the furan ring and the thioacetic acid moiety in this compound suggests that its derivatives could act through multiple molecular mechanisms. These may include the modulation of oxidative stress pathways, interaction with specific enzymes or receptors, and interference with cellular signaling cascades. Further research is necessary to delineate the precise molecular mechanisms of this compound and its derivatives in vivo.

Applications and Role in Specialized Chemical Systems

Contribution to Flavor Chemistry and Aroma Profiles

(Furfurylthio)acetic acid is a sulfur-containing organic compound that plays a role in the complex chemistry of food flavors and aromas. As a thioester, it is related to other significant aroma compounds, such as 2-furfurylthiol, which is known for its intense roasted coffee aroma. smolecule.commdpi.com The presence and formation of such sulfur-containing furan (B31954) derivatives are crucial in defining the characteristic sensory profiles of many thermally processed foods. mdpi.com

The formation of this compound and related compounds is intrinsically linked to the Maillard reaction, a non-enzymatic browning process that occurs when amino acids and reducing sugars are heated. nih.govnih.gov This reaction is responsible for the desirable color and flavor of a wide range of cooked foods, including baked goods, roasted coffee, and cooked meat. nih.govfrontiersin.org